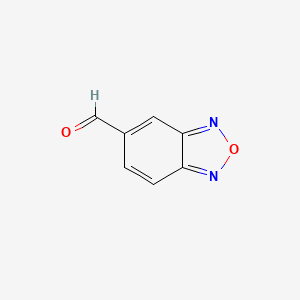

2,1,3-Benzoxadiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVDCFOBQWMSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379964 | |

| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-33-5 | |

| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[c][1,2,5]oxadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,1,3-Benzoxadiazole-5-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.

Core Chemical Properties

This compound, also known as 5-formylbenzofurazan, is a solid, heterocyclic compound. Its core structure consists of a fused benzene and oxadiazole ring, with a carbaldehyde group at the 5-position. This combination of a π-deficient heterocyclic system and a reactive aldehyde functional group makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| CAS Number | 32863-33-5 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58 °C | [1][2] |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Flash Point | 121.5 °C | [1] |

| Density | 1.4 g/cm³ | [2] |

| Refractive Index | 1.67 | [2] |

| pKa (Predicted) | -1.68 ± 0.36 | |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, Methanol |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the disubstituted benzene ring, along with a distinct singlet for the aldehydic proton, typically downfield (around 10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzoxadiazole core and a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically >190 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C=N stretching of the oxadiazole ring. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.12 g/mol ).

Synthesis and Reactivity

Synthesis

While a definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be constructed based on established methods for the formation of the benzoxadiazole core and the introduction of the carbaldehyde group. A plausible synthetic route is outlined below.

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole N-oxide In a round-bottom flask, 4-methyl-2-nitroaniline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, sodium hypochlorite solution, is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-oxide derivative.

Step 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole The crude 4-methyl-2,1,3-benzoxadiazole N-oxide is dissolved in a solvent like toluene. A reducing agent, such as triphenylphosphine, is added, and the mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-methyl-2,1,3-benzoxadiazole.

Step 3: Synthesis of 4-(Dibromomethyl)-2,1,3-benzoxadiazole 4-Methyl-2,1,3-benzoxadiazole is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under irradiation with a UV lamp until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is removed to give the crude dibromomethyl derivative.

Step 4: Synthesis of this compound The crude 4-(dibromomethyl)-2,1,3-benzoxadiazole is dissolved in an aqueous solvent mixture, for example, acetone-water. Silver nitrate is added, and the mixture is refluxed for several hours to facilitate hydrolysis. The reaction mixture is then filtered to remove silver bromide, and the filtrate is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient benzoxadiazole ring and the versatile aldehyde group.

Figure 2. Logical relationship between structure and reactivity.

The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. The electron-withdrawing nature of the benzoxadiazole ring can influence the reactivity of the aldehyde group, potentially making it more electrophilic. Conversely, the aldehyde group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic aromatic substitution reactions, although the oxadiazole moiety itself is already electron-deficient.

Biological and Pharmaceutical Relevance

While specific studies on the biological activity of this compound are limited in the public domain, the broader classes of benzoxazoles and benzaldehydes have been investigated for various therapeutic applications.

Derivatives of the 2,1,3-benzoxadiazole (including the related 7-nitrobenzofurazan, NBD) scaffold have been explored for their potential as anticancer agents.[3] Some of these compounds have been shown to induce apoptosis in cancer cell lines.[3] The mechanism of action for some NBD derivatives involves the inhibition of enzymes like glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to drug resistance.[3]

Furthermore, various benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. The core structure is considered a valuable pharmacophore in the development of new antimicrobial agents.

The aldehyde functionality itself can contribute to biological activity. Benzaldehyde has been reported to exhibit cytotoxic effects and induce apoptosis in human lymphocytes.[4] This suggests that the carbaldehyde moiety in the target molecule could be a key contributor to any observed biological effects.

Given the known activities of its constituent moieties, this compound represents an interesting scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. A potential mechanism of action for cytotoxicity could involve the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy.

Figure 3. Potential signaling pathway involvement of benzoxadiazole derivatives.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a versatile intermediate in the synthesis of more complex molecules for materials science and pharmaceutical applications. Its combination of a fluorescent heterocyclic core and a reactive aldehyde group makes it an attractive starting point for the development of novel probes, sensors, and therapeutic agents.

Future research should focus on:

-

Detailed Spectroscopic Characterization: Publishing a complete and validated set of spectral data (¹H NMR, ¹³C NMR, IR, and MS) is essential for its widespread use in the scientific community.

-

Optimization of Synthesis: Developing and documenting a high-yield, scalable, and reproducible synthetic protocol.

-

Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly the interplay between the benzoxadiazole ring and the aldehyde group.

-

Biological Evaluation: In-depth investigation of its biological activities, including antimicrobial and anticancer properties, and elucidation of the underlying mechanisms of action and effects on cellular signaling pathways.

This in-depth guide serves as a foundational resource to stimulate and support further research into the chemical and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde

CAS Number: 32863-33-5

This technical guide provides an in-depth overview of 2,1,3-Benzoxadiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Compound Properties

This compound, also known as 5-Formylbenzofurazan, is a solid, stable organic compound under normal conditions.[1] Its core structure, the 2,1,3-benzoxadiazole (benzofurazan) ring, is a recognized fluorophore and an electron-deficient system, making it a valuable building block for creating complex molecules with specific electronic and photophysical properties.[2][3]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 32863-33-5 | [1][4][5] |

| Molecular Formula | C₇H₄N₂O₂ | [4][5][6] |

| Molecular Weight | 148.12 g/mol | [1][4][6] |

| Melting Point | 58°C | [1][4] |

| Boiling Point | 277.3°C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [4] |

| Flash Point | 121.5°C | [1] |

| Refractive Index | 1.67 | [4] |

| Physical Form | Solid (at 20°C) | [4] |

| Purity (Typical) | ≥98% (by GC) | [4] |

| Storage | 2-8°C, Refrigerator | [1][4] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed.[4] All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of 2,1,3-benzoxadiazole derivatives typically involves the cyclization of an ortho-substituted nitroaniline. The following protocols are based on established methods for creating the benzoxadiazole core, which can then be functionalized to yield the target aldehyde.

Protocol 1: Synthesis of the 2,1,3-Benzoxadiazole Core

This protocol describes a common two-step process starting from 2-nitroaniline to form the parent 2,1,3-benzoxadiazole ring.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [3][7]

-

Reaction Setup: In a 500-mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt. potassium hydroxide (KOH) solution (7 mL).

-

Reagent Addition: While stirring vigorously, add a sodium hypochlorite (NaOCl) solution (130 mL, >10% active chlorine) dropwise to the mixture.

-

Reaction: Continue stirring at room temperature for 7 hours.

-

Workup: Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Combine all organic layers and evaporate the solvent under reduced pressure to yield a yellow solid. This product, 2,1,3-benzoxadiazole-1-oxide, is often used without further purification (Yield: ~89%).[7]

Step 2: Deoxygenation to form 2,1,3-Benzoxadiazole [3][7]

-

Reaction Setup: In a 250-mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

-

Reaction: Reflux the mixture for 3 hours.

-

Purification: After cooling, filter the mixture. Evaporate the solvents from the filtrate to obtain the crude product. Purify the material using silica gel column chromatography with CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid (Yield: ~80%).[3][7]

Protocol 2: Introduction of the Aldehyde Group (Illustrative)

The aldehyde group at the 5-position can be introduced via various methods, such as the oxidation of a corresponding methyl or alcohol group. The following is a general procedure for the oxidation of a related substrate, 2,1,3-benzothiadiazole-5-methanol, which illustrates a common and effective strategy.[8]

-

Reaction Setup: Prepare a mixed solution of the precursor alcohol (e.g., (2,1,3-benzoxadiazol-5-yl)methanol) (0.69 mmol) and activated manganese dioxide (MnO₂) (2.8 mmol) in chloroform (10 mL).

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®).

-

Isolation: Concentrate the filtrate under reduced pressure to afford the pure this compound.

Applications in Drug Development and Research

The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to serve as a fluorescent reporter.

Fluorogenic Probes and Bioimaging

Derivatives of 2,1,3-benzoxadiazole are intensely fluorescent and their emission properties are often sensitive to the local environment.[3][9] This makes them ideal cores for developing fluorescent probes to detect specific analytes, monitor biological processes, or for use in high-throughput screening. The aldehyde group on this compound is a versatile chemical handle, allowing for its conjugation to peptides, proteins, or other biomolecules to visualize cellular components and pathways.[2]

Anticancer Agent Development

Nitro-substituted 2,1,3-benzoxadiazole (NBD) derivatives have shown significant potential as anticancer agents.[10][11] One key mechanism involves the inhibition of Glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to multidrug resistance.

Specifically, compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) act as suicide inhibitors of GSTs.[10] NBDHEX binds to the enzyme's active site and is conjugated with glutathione (GSH). This event can lead to the dissociation of the JNK•GSTP1-1 complex, freeing the c-Jun N-terminal kinase (JNK) to initiate the apoptotic signaling cascade, ultimately leading to cancer cell death.[10] this compound serves as a critical starting material for synthesizing such potent NBD derivatives.

Modulation of Other Signaling Pathways

The broader class of benzaldehyde derivatives has been shown to possess anti-inflammatory properties through the suppression of pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The reactivity of the aldehyde allows for the synthesis of a diverse library of compounds that can be screened for activity against various kinases and other cellular targets involved in disease.

References

- 1. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 32863-33-5 this compound AKSci Y8734 [aksci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Benzo(c)(1,2,5)oxadiazole-5-carbaldehyde | C7H4N2O2 | CID 2776296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 8. 2,1,3-Benzothiadiazole-5-carbaldehyde | 71605-72-6 [chemicalbook.com]

- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

2,1,3-Benzoxadiazole-5-carbaldehyde molecular structure

An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the molecule's physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Furthermore, this document explores the broader applications of the 2,1,3-benzoxadiazole scaffold, particularly its role as a pharmacophore in the development of targeted therapeutics, including enzyme inhibitors and modulators of critical signaling pathways. The information is tailored for researchers, chemists, and professionals in drug development, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.

Introduction

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent bicyclic heterocyclic system that has garnered significant attention in scientific research. Its unique electronic properties and planar structure make it an exceptional scaffold for creating fluorescent molecules and bioactive agents.[1][2][3] The derivative, this compound, serves as a versatile chemical intermediate, providing a reactive aldehyde group for further functionalization. This allows for its incorporation into more complex molecular architectures, making it a valuable building block for developing novel fluorescent probes and potential drug candidates.[4][5] This whitepaper aims to consolidate the available technical information on this compound, covering its fundamental properties, synthesis, and the functional implications of the broader benzoxadiazole class in therapeutic design.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a fused benzene and oxadiazole ring system with a carbaldehyde substituent at the 5-position.[4][6] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | Benzo[c][4][7][8]oxadiazole-5-carbaldehyde | [6] |

| CAS Number | 32863-33-5 | [6][7][8] |

| Molecular Formula | C₇H₄N₂O₂ | [4][6][8] |

| Molecular Weight | 148.12 g/mol | [4][6] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 58°C | [4][7][8] |

| Boiling Point | 277.3°C at 760 mmHg | [8] |

| Density | 1.4 g/cm³ | [7] |

| Flash Point | 121.5°C | [8] |

| Refractive Index | 1.67 | [7] |

| Storage | 2-8°C (Refrigerator) | [7][8] |

Spectroscopic Characterization

While specific, detailed spectroscopic data for the 5-carbaldehyde derivative is not extensively published, the characteristics of the parent 2,1,3-benzoxadiazole ring system are well-documented and serve as a crucial reference. The spectral data for the core scaffold are presented below.

| Spectroscopic Data for 2,1,3-Benzoxadiazole (Parent Compound) | |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz).[1][2] |

| IR (KBr) | νₘₐₓ/cm⁻¹: 3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1125, 1012, 973, 891, 834, 742, 732.[1][2] |

| Mass Spec | Anal. Calcd. for C₆H₄N₂O [M]⁺ 120.0 found 120.0.[1][2] |

Synthesis Protocols

The synthesis of this compound and its parent core involves established organic chemistry methodologies.

Synthesis of this compound

A documented method for synthesizing the title compound involves the reduction of a precursor using triphenylphosphine.[9]

Experimental Protocol:

-

A precursor, compound 15 (CAS: 19164-42-2, 10 g, 0.061 mol), is dissolved in dichloromethane (50 mL).[9]

-

The solution is cooled to 0°C in an ice bath.[9]

-

A solution of triphenylphosphine (16 g, 0.061 mol) in dichloromethane (50 mL) is added dropwise to the cooled mixture.[9]

-

Following the addition, the reaction mixture is stirred at 0°C for an additional 30 minutes.[9]

-

Upon completion, the solvent is removed via rotary evaporation to yield the crude product.[9]

-

The crude material is purified by silica gel column chromatography, using an eluent of ethyl acetate/petroleum ether (1:20 v/v).[9]

-

The target fractions are collected and concentrated to afford pure this compound as white, needle-like crystals with a yield of 70%.[9]

General Synthesis of the 2,1,3-Benzoxadiazole Core

The parent benzoxadiazole ring is typically synthesized from 2-nitroaniline via a two-step process involving cyclization followed by reduction.[1][2][3]

Experimental Protocol:

-

Cyclization: 2-nitroaniline is mixed with tetrabutylammonium bromide (TBAB) as a catalyst in a basic medium (e.g., KOH). Sodium hypochlorite (NaClO) is added dropwise to induce cyclization, forming 2,1,3-Benzoxadiazole-1-oxide.[1][2]

-

Reduction: The resulting N-oxide intermediate is reduced using a phosphine reagent, typically triphenylphosphine (PPh₃), in a solvent like toluene under reflux. This removes the N-oxide oxygen to yield the final 2,1,3-benzoxadiazole heterocycle.[1][2][3]

Applications in Drug Discovery and Chemical Biology

The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. Derivatives are widely explored as anticancer agents, receptor probes, and inhibitors of various enzymes.

Role in Cancer Research: GST Inhibition and Apoptosis Induction

Certain derivatives, such as 7-nitro-2,1,3-benzoxadiazole (NBD), function as suicide inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells.[10] NBD compounds bind to the active site of GSTs, such as GSTP1-1. GSTP1-1 is known to sequester the c-Jun N-terminal kinase (JNK), a key protein in the apoptotic signaling cascade, thereby inhibiting cell death. By binding to GSTP1-1, the NBD inhibitor causes the dissociation of the JNK-GSTP1-1 complex. The freed JNK can then participate in downstream signaling that ultimately triggers apoptosis, making these compounds promising candidates for anticancer drug development.[10]

Application in Anti-Angiogenesis: VEGFR-2 and MAPK Pathway Inhibition

The related 1,2,5-oxadiazole-2-oxide (furoxan) scaffold has been successfully incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by VEGF, initiates a signaling cascade essential for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[11] The downstream cascade includes the Ras/Raf/MEK/ERK (MAPK) pathway. By inhibiting VEGFR-2 activation, these compounds effectively block this entire signaling chain, leading to a potent anti-angiogenic effect.[11]

Conclusion

This compound is a well-characterized chemical entity with significant value as a synthetic intermediate. Its stable core structure and reactive aldehyde handle make it an ideal starting point for the synthesis of complex molecules. The broader 2,1,3-benzoxadiazole class continues to demonstrate immense potential in drug discovery, particularly in oncology, by serving as a core scaffold for enzyme inhibitors and modulators of key cellular signaling pathways. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Benzo(c)(1,2,5)oxadiazole-5-carbaldehyde | C7H4N2O2 | CID 2776296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 32863-33-5 this compound AKSci Y8734 [aksci.com]

- 8. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. 1,2,3-BENZOXADIAZOLE-5-CARBALDEHYDE | 32863-33-5 [chemicalbook.com]

- 10. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No: 32863-33-5).[1][2][3] Due to the limited availability of directly published spectra for this specific molecule, this document combines reported data for the parent compound, 2,1,3-Benzoxadiazole, with established spectroscopic principles for aromatic aldehydes to present a predicted yet accurate profile. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.

Chemical and Physical Properties

This compound is a solid, stable compound under normal temperature and pressure.[1] Its core structure consists of a fused benzoxadiazole ring system with a carbaldehyde group at the 5-position. This substitution pattern is expected to significantly influence its electronic and, therefore, its spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 32863-33-5 | [1][2][3] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Melting Point | 58 °C | [1][3] |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Flash Point | 121.5 °C | [1] |

| Appearance | White needle-like crystals | [4] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent 2,1,3-benzoxadiazole and the known effects of an aldehyde substituent on an aromatic system.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show signals in the aromatic region, with the aldehyde proton being the most downfield-shifted signal. The protons on the benzoxadiazole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | Aldehyde CHO |

| ~8.3 | d | ~1.5 | H-4 |

| ~8.0 | dd | ~9.0, 1.5 | H-6 |

| ~7.8 | d | ~9.0 | H-7 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~150 | C-3a |

| ~145 | C-7a |

| ~135 | C-5 |

| ~129 | C-6 |

| ~122 | C-4 |

| ~118 | C-7 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aromatic aldehyde. Characteristic bands for the aromatic ring and the C-H stretches of the aldehyde group are also expected.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1540, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350 | Medium | C-N Stretch |

| ~1200 | Medium | In-plane C-H Bend |

| ~900-700 | Strong | Out-of-plane C-H Bend |

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is expected to show absorptions corresponding to π-π* transitions within the aromatic system. The presence of the aldehyde group in conjugation with the benzoxadiazole ring may lead to a red-shift compared to the parent compound.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~250-270 | > 10,000 | Ethanol | π-π* transition |

| ~320-340 | > 5,000 | Ethanol | n-π* transition |

Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of the aldehyde group.

| m/z | Relative Intensity (%) | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M-CHO]⁺ |

| 91 | Moderate | [M-CHO-N]⁺ or [M-CHO-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution in a matched quartz cuvette.

-

Path Length: 1 cm quartz cuvette.

-

-

Data Processing: The absorbance spectrum is baseline-corrected against the solvent blank.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

Data Acquisition (GC-MS):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized batch of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire actual experimental data for the specific batch of the compound under investigation.

References

Purity Analysis of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,1,3-Benzoxadiazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.

Physicochemical Properties

A foundational aspect of purity analysis is the characterization of the compound's physical and chemical properties. These constants serve as a preliminary indicator of identity and purity.

| Property | Value | Reference |

| CAS Number | 32863-33-5 | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | |

| Melting Point | 55-58°C | [2][3][4] |

| Appearance | White to yellow solid | [2][4] |

| Synonyms | 5-Formyl-2,1,3-benzoxadiazole, 5-Formylbenzofurazan | [1] |

Analytical Purity Assessment

A multi-tiered approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include chromatography (HPLC, GC) for separation and quantification of impurities, and spectroscopy (NMR, Mass Spectrometry) for structural confirmation and identification.

Chromatographic Methods

Chromatographic techniques are essential for separating the main component from any synthesis-related impurities or degradation products.

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water | UV-Vis (e.g., 254 nm) | ≥ 98% |

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5, (5%-phenyl)-dimethylpolysiloxane) | Helium or Nitrogen | Flame Ionization Detector (FID) | ≥ 98%[2] |

Spectroscopic Methods

Spectroscopic analysis provides confirmation of the chemical structure and can help in the identification of unknown impurities.

| Technique | Key Parameters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) |

| Mass Spectrometry (MS) | Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS |

| Infrared (IR) Spectroscopy | KBr pellet or thin film to identify functional groups (e.g., C=O, C=N) |

Potential Impurity Profile

Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis for this compound involves the reduction of a precursor.[4]

-

Starting Materials: Unreacted precursors, such as 4-amino-3-nitrobenzaldehyde or related compounds.

-

Reagents and Byproducts: Reagents used in the synthesis, like triphenylphosphine, can lead to byproducts such as triphenylphosphine oxide.[4]

-

Solvents: Residual solvents from the reaction and purification steps (e.g., dichloromethane, ethyl acetate, petroleum ether) may be present.[4]

-

Degradation Products: The aldehyde functional group may be susceptible to oxidation, leading to the corresponding carboxylic acid (2,1,3-Benzoxadiazole-5-carboxylic acid).

Experimental Protocols

The following are detailed, representative protocols for the purity analysis of this compound. These may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity and detecting non-volatile impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

This method is ideal for assessing volatile impurities and is a commonly cited method for purity specification.[2]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-dimethylpolysiloxane stationary phase)

-

Data acquisition and processing software

Reagents:

-

High-purity carrier gas (Helium or Nitrogen)

-

High-purity detector gases (Hydrogen and Air)

-

Solvent for dissolution (e.g., Acetone or Dichloromethane, high purity)

-

This compound reference standard

-

Sample for analysis

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of approximately 1 mg/mL in the chosen solvent.

-

Sample Solution Preparation: Prepare a sample solution of approximately 1 mg/mL in the chosen solvent.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 15°C/min to 250°C

-

Hold at 250°C for 10 minutes

-

-

-

Analysis: Inject the standard and sample solutions. Calculate the purity based on the area percent of the main peak.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for structural confirmation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample for analysis

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The resulting spectrum should be consistent with the known structure of this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: General workflow for the purity analysis of this compound.

Caption: Detailed workflow for chromatographic (HPLC/GC) purity analysis.

References

- 1. 2,1,3-Benzoxadiazole-5-carboxylic acid 97 GC 19155-88-5 [sigmaaldrich.com]

- 2. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2,1,3-Benzoxadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No. 32863-33-5). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzo[c][1][2][3]oxadiazole-5-carbaldehyde |

| CAS Number | 32863-33-5 |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

| Physical Form | Solid[4] |

| Melting Point | 58°C[4] |

| Density | 1.4 g/cm³[4] |

| Refractive Index | 1.67[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) | H335: May cause respiratory irritation.[4] |

Signal Word: Warning[4]

GHS Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362 | Take off contaminated clothing and wash before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are required where splashing is possible.

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or other protective clothing should be worn.

-

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts should be used.

Experimental Protocols: Safe Handling and Storage

The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

Storage Protocol

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep the container tightly closed.[4]

-

Store locked up.[4]

-

Recommended long-term storage is at 2-8°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures and emergency procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the relationship between hazards, preventative measures, and emergency responses.

Caption: Hazard Mitigation Strategy for this compound.

This technical guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

Theoretical Insights into 2,1,3-Benzoxadiazole-5-carbaldehyde: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole, also known as benzofurazan, scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, and for their use as fluorescent probes.[1] Theoretical and computational studies are instrumental in understanding the electronic structure, molecular properties, and reactivity of these compounds, thereby enabling the rational design of novel derivatives with enhanced characteristics.[1] This guide provides a comprehensive overview of the theoretical methodologies applied to the study of 2,1,3-benzoxadiazole-5-carbaldehyde, presenting key quantitative data and illustrating the computational workflows used in its analysis.

Core Theoretical Methodologies and Protocols

The theoretical investigation of this compound primarily relies on a suite of computational chemistry techniques. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed for these types of studies.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a robust method for determining the electronic structure and optimized geometry of molecules, offering a good balance between computational cost and accuracy.[2]

Experimental Protocol: Geometry Optimization and Electronic Properties

-

Software: Calculations are typically performed using computational chemistry software packages like Gaussian 09 or Orca.[2][3][4]

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for ground-state calculations. Other functionals such as PBE0 are also employed.[1][2]

-

Basis Set: A Pople-style basis set, for instance, 6-311+G(d,p), is a common choice as it provides a detailed description of electron distribution, including polarization and diffuse functions.[2][5]

-

Optimization: The molecular geometry is optimized to locate the lowest energy conformation, which corresponds to a stationary point on the potential energy surface.[2]

-

Frequency Calculation: A vibrational frequency analysis is subsequently performed on the optimized structure to confirm that it represents a true minimum, characterized by the absence of imaginary frequencies.[3][4]

-

Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and stability of the molecule.[2]

-

Solvation Effects: To simulate the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) can be applied to account for the influence of a solvent.[2][5]

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[2]

Experimental Protocol: Simulating UV-Vis Absorption Spectra

-

Ground-State Optimization: An initial DFT optimization of the ground-state geometry is a prerequisite, as described in the previous protocol.[2]

-

Software and Method: Using the optimized geometry, a TD-DFT calculation is performed within a program like Gaussian 09.[2] The absorption and emission energies can be determined using functionals like PBE0 with a basis set such as 6-31+G(d).[1]

-

Excited States Calculation: The calculation computes the vertical excitation energies and oscillator strengths for a number of excited states.[2]

-

Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum. This is typically achieved by convoluting the results with Gaussian functions, allowing for a direct comparison with experimental spectra.[2]

Quantitative Theoretical Data

The following tables summarize key quantitative data derived from theoretical studies on 2,1,3-benzoxadiazole and its derivatives. While specific data for this compound is not extensively published, the data for closely related structures provide valuable insights.

Table 1: Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid and its Derivatives

Calculations performed using DFT at the B3LYP/6-311+G(d,p) level.[5]

| Derivative | HOMO (eV) (Gas Phase) | LUMO (eV) (Gas Phase) | Energy Gap (eV) (Gas Phase) | HOMO (eV) (DMF) | LUMO (eV) (DMF) | Energy Gap (eV) (DMF) |

| BCA | - | - | - | - | - | - |

| BCA-1 | - | - | - | - | - | - |

| BCA-2 | - | - | - | - | - | - |

| BCA-3 | - | - | - | - | - | - |

| BCA-4 | - | - | - | - | - | - |

Note: Specific values for each derivative (BCA, BCA-1, etc.) are detailed in the source publication. The table structure is provided for illustrative purposes.[5]

Table 2: Calculated Geometrical Parameters of 2,1,3-Benzoxadiazole

This data for the parent molecule provides a baseline for the geometry of the benzoxadiazole ring system.

| Parameter | Method | Bond Length (Å) / Bond Angle (°) |

| C3a-N2 | B3LYP/6-31G | 1.343 |

| N1-O | B3LYP/6-31G | 1.393 |

| C4-C5 | B3LYP/6-31G | 1.383 |

| C5-C6 | B3LYP/6-31G | 1.411 |

| C6-C7 | B3LYP/6-31G | 1.383 |

| C7-C7a | B3LYP/6-31G | 1.433 |

| C7a-N1 | B3LYP/6-31G | 1.343 |

| C3a-C7a | B3LYP/6-31G | 1.431 |

| C4-H | B3LYP/6-31G | 1.082 |

| C5-H | B3LYP/6-31G | 1.084 |

| C6-H | B3LYP/6-31G | 1.084 |

| C7-H | B3LYP/6-31G | 1.082 |

| ∠(O-N1-C7a) | B3LYP/6-31G | 105.8 |

| ∠(N1-C7a-C7) | B3LYP/6-31G | 131.0 |

| ∠(C7a-C7-C6) | B3LYP/6-31G | 118.0 |

| ∠(C7-C6-C5) | B3LYP/6-31G | 121.2 |

| ∠(C6-C5-C4) | B3LYP/6-31G | 121.2 |

| ∠(C5-C4-C3a) | B3LYP/6-31G | 118.0 |

| ∠(C4-C3a-N2) | B3LYP/6-31G* | 131.0 |

Note: This is a selection of parameters. For a complete list, refer to the source publication.

Visualizing Theoretical Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key molecular structures and computational workflows.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the theoretical study of 2,1,3-benzoxadiazole derivatives.

Conclusion

Theoretical studies, grounded in quantum mechanics, are an indispensable component of modern research on 2,1,3-benzoxadiazole derivatives.[2] Methodologies such as DFT and TD-DFT provide detailed, quantitative insights into molecular structure, electronic properties, and spectroscopic behavior. This predictive power fosters a more rational and efficient approach to the design of novel compounds, significantly accelerating the development of new pharmaceuticals and advanced functional materials with tailored properties. While a comprehensive theoretical dataset for this compound is yet to be fully established in the literature, the computational protocols and data from closely related analogs presented in this guide offer a robust framework for its investigation.

References

- 1. Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 2,1,3-Benzoxadiazole Compounds: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 2,1,3-benzoxadiazole compounds, often historically referred to as benzofurazans. This class of heterocyclic compounds has a rich history and continues to be a significant scaffold in medicinal chemistry and materials science, largely due to the unique photophysical and biological properties of its derivatives.

Discovery and Historical Context

The journey of 2,1,3-benzoxadiazole compounds begins with the exploration of related heterocyclic systems. The first synthesis of the parent furoxan (1,2,5-oxadiazole-2-oxide) was achieved by Kekulé in 1857.[1] However, the specific discovery of the benzofused analogue, 2,1,3-benzoxadiazole, is intrinsically linked to the synthesis of its N-oxide precursor, benzofurazan oxide.

Pioneering work by A.G. Green and F. M. Rowe in the early 20th century laid the foundation for the synthesis of these compounds. They developed a method for the conversion of o-nitroamines into what they termed "isooxadiazole oxides," which are now known as benzofurazan oxides or 2,1,3-benzoxadiazole N-oxides. A well-established method for this conversion is the hypochlorite oxidation of o-nitroaniline, a procedure adapted from the work of Green and Rowe.[2]

The parent 2,1,3-benzoxadiazole is then readily obtained by the deoxygenation of its N-oxide. This two-step synthetic sequence, starting from readily available precursors, opened the door for the exploration of the chemistry and properties of the 2,1,3-benzoxadiazole core.

Key Synthetic Protocols

The synthesis of 2,1,3-benzoxadiazole and its derivatives has been refined over the years. Below are detailed experimental protocols for the preparation of the parent compound and a key intermediate.

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)

This procedure is adapted from the well-established method of oxidizing o-nitroaniline with sodium hypochlorite.[1][2]

Experimental Protocol:

-

Preparation of Sodium Hypochlorite Solution: A fresh solution of sodium hypochlorite is prepared immediately before use by bubbling chlorine gas through a cooled solution of sodium hydroxide.

-

Reaction Mixture: In a flask equipped with a stirrer and a thermometer, o-nitroaniline is dissolved in a warm ethanolic solution of potassium hydroxide.

-

Oxidation: The resulting deep red solution is cooled to 0°C. The freshly prepared sodium hypochlorite solution is then added slowly with vigorous stirring, maintaining the temperature close to 0°C to prevent decomposition and the formation of tarry by-products.

-

Isolation and Purification: A flocculent yellow precipitate of benzofurazan oxide forms. This is collected by filtration, washed with water, and air-dried. The crude product can be purified by recrystallization from an ethanol/water mixture to yield yellow crystals.

Quantitative Data for Synthesis of 2,1,3-Benzoxadiazole-1-oxide:

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | [1][2] |

| Reagents | Potassium hydroxide, Ethanol, Sodium hypochlorite | [1][2] |

| Yield | 80-82% | [2] |

| Melting Point | 72-73°C | [2] |

Synthesis of 2,1,3-Benzoxadiazole

The parent 2,1,3-benzoxadiazole is synthesized by the deoxygenation of 2,1,3-benzoxadiazole-1-oxide, commonly using a phosphine reagent.[1][3]

Experimental Protocol:

-

Reaction Setup: 2,1,3-Benzoxadiazole-1-oxide and triphenylphosphine are placed in a flask with toluene as the solvent.

-

Deoxygenation: The mixture is refluxed for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup and Purification: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure to yield the crude product. The final product, 2,1,3-benzoxadiazole, is purified by column chromatography on silica gel using dichloromethane as the eluent, affording a yellow solid.[1][3]

Quantitative Data for Synthesis of 2,1,3-Benzoxadiazole:

| Parameter | Value | Reference |

| Starting Material | 2,1,3-Benzoxadiazole-1-oxide | [1][3] |

| Reagent | Triphenylphosphine | [1][3] |

| Solvent | Toluene | [1][3] |

| Yield | 75-80% | [1][3] |

| Melting Point | 69°C | [1][3] |

Applications in Biological Research: The Rise of NBD Probes

A particularly significant development in the history of 2,1,3-benzoxadiazole compounds was the discovery of the fluorescent properties of its 7-nitro derivative, 4-nitro-2,1,3-benzoxadiazole (NBD). The chloro- and fluoro- derivatives, NBD-Cl and NBD-F, are essentially non-fluorescent but become highly fluorescent upon reaction with primary or secondary amines and thiols. This property has made them invaluable tools in biochemistry and cell biology.[4]

Mechanism of Action of NBD-Cl as a Fluorescent Probe

The fluorescence of NBD-amine and NBD-thiol adducts arises from a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the 7-position makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic attack by amines or thiols.[4] This reaction displaces the chlorine atom and forms a stable, fluorescent adduct. The fluorescence is a result of an efficient intramolecular charge transfer (ICT) system, where the amino or thio group acts as an electron donor and the nitro group as an electron acceptor.[4]

Probing Cellular Signaling Pathways

NBD-based fluorescent probes have been instrumental in elucidating various cellular signaling pathways. Their small size and environment-sensitive fluorescence make them ideal for labeling and tracking biomolecules in living cells.

NBD-labeled lipids are widely used to study the distribution, transport, and dynamics of lipids within cellular membranes.[5][6][7] For example, NBD-cholesterol can be used to track the movement of cholesterol between different membrane compartments, providing insights into its role in signaling platforms like lipid rafts.[8]

Protein S-sulfenylation is a transient post-translational modification of cysteine residues that plays a crucial role in redox signaling. NBD-Cl can be used to selectively label and quantify protein sulfenic acids, providing a powerful tool to study the role of this modification in cellular processes.[9][10]

Fluorescent ligands incorporating the NBD fluorophore have been developed to study the pharmacology of G-protein coupled receptors (GPCRs).[11] These probes allow for real-time monitoring of ligand binding, receptor trafficking, and receptor-receptor interactions, providing valuable insights into GPCR signaling, a critical area for drug development.[12][13]

Summary of Quantitative Data

The following tables summarize key quantitative data for the synthesis and photophysical properties of representative 2,1,3-benzoxadiazole compounds.

Table 1: Synthesis of 2,1,3-Benzoxadiazole and its N-oxide

| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| 2,1,3-Benzoxadiazole-1-oxide | o-Nitroaniline | KOH, NaOCl | 80-82 | 72-73 | [2] |

| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide | PPh₃ | 75-80 | 69 | [1][3] |

Table 2: Photophysical Properties of a Representative NBD-Amine Adduct

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | ~465 nm | In Methanol | [14] |

| Emission Wavelength (λem) | ~535 nm | In Methanol | [14] |

| Stokes Shift | ~70 nm | In Methanol | Calculated |

Conclusion

From its early discovery as benzofurazan to the modern-day applications of its nitro-derivatives as sophisticated fluorescent probes, the 2,1,3-benzoxadiazole core has proven to be a versatile and enduring scaffold in chemical and biological sciences. The ability to readily synthesize this heterocyclic system and the unique properties of its derivatives, particularly the NBD family of fluorophores, have enabled significant advancements in our understanding of complex biological processes. For researchers in drug development and cellular biology, 2,1,3-benzoxadiazole compounds continue to offer a powerful toolkit for probing the intricacies of cellular signaling and for the design of novel therapeutic agents.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]

- 14. frontiersin.org [frontiersin.org]

Methodological & Application

Synthesis of Schiff Bases from 2,1,3-Benzoxadiazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,1,3-Benzoxadiazole-5-carbaldehyde. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxadiazole core and the Schiff base linkage.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The combination of these two pharmacophores in Schiff bases derived from this compound presents a promising avenue for the discovery of novel therapeutic agents.

The lipophilicity and electronic properties of the resulting Schiff bases can be readily tuned by varying the amine component, allowing for the systematic exploration of structure-activity relationships (SAR). This document outlines the synthesis, characterization, and potential applications of these compounds, with a focus on their role in modulating key signaling pathways implicated in disease.

Applications in Drug Development

Schiff bases incorporating the 2,1,3-benzoxadiazole moiety are being investigated for a range of therapeutic applications, primarily driven by the biological activities of the benzoxadiazole core.

Anticancer Activity: Benzoxadiazole derivatives have been shown to target various signaling pathways involved in cancer progression.[3] Notably, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6][7][8][9] Inhibition of VEGFR-2 can disrupt the tumor blood supply, leading to suppressed growth and proliferation. Furthermore, some heterocyclic compounds have been shown to modulate the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell survival, growth, and proliferation, and is often dysregulated in cancer.[10][11][12][13]

Antimicrobial Activity: Schiff bases are well-established as a class of compounds with significant antimicrobial properties.[1][14] The imine group is crucial for their biological activity. By incorporating the 2,1,3-benzoxadiazole nucleus, it is anticipated that the resulting Schiff bases will exhibit enhanced or novel antimicrobial profiles against a spectrum of bacteria and fungi.

Experimental Protocols

Synthesis of Schiff bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, 4-fluoroaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the respective primary amine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of Schiff bases derived from heterocyclic and aromatic aldehydes. This data is provided for comparative purposes to aid in the analysis of newly synthesized compounds.

Table 1: Synthesis and Physical Properties of Representative Schiff Bases

| Aldehyde | Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Thiophene-2-carboxaldehyde | 2-Aminophenol | Ethanol | 4 | 85 | 135-137 | [14] |

| Pyrrole-2-carboxaldehyde | 2-Amino-4-nitrophenol | Ethanol | 5 | 82 | 190-192 | [14] |

| 4-Nitrobenzaldehyde | 5-Amino-1,3,4-thiadiazole-2-thiol | Ethanol | 6 | 78 | 210-212 | [1][15] |

| 4-Hydroxybenzaldehyde | 5-Amino-1,3,4-thiadiazole-2-thiol | Ethanol | 6 | 80 | 225-227 | [1][15] |

| 4-Chlorobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Ethanol | 2 | 95 | 106-108 | [16] |

| 2-Nitrobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Ethanol | 2 | 90 | 115-117 | [16] |

Table 2: Spectroscopic Data of Representative Schiff Bases

| Schiff Base | FT-IR (ν C=N, cm⁻¹) | ¹H NMR (δ CH=N, ppm) | ¹³C NMR (δ C=N, ppm) | Reference |

| Thiophene-2-carboxaldehyde-2-aminophenol | 1615 | 8.65 | 160.2 | [14] |

| Pyrrole-2-carboxaldehyde-2-aminophenol | 1620 | 8.42 | 158.9 | [14] |

| 4-Nitrobenzaldehyde-5-amino-1,3,4-thiadiazole-2-thiol | 1605 | 9.12 | 162.5 | [1][15] |

| 3-Amino-1,2,4-triazole-benzaldehyde | 1610 | 9.35-8.90 | ~157 | [17][18] |

| 4-Chlorobenzaldehyde-2-(4-aminophenyl)acetonitrile | 1590 | 8.50 | 159.2 | [16] |

| 2-Nitrobenzaldehyde-2-(4-aminophenyl)acetonitrile | 1618 | 8.55 | 157.8 | [16] |

Signaling Pathway and Experimental Workflow Visualization